2-甲氧基-4-甲基烟腈

描述

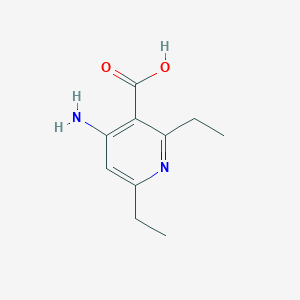

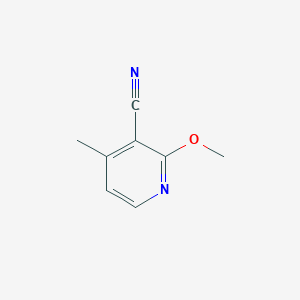

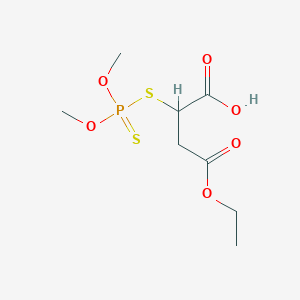

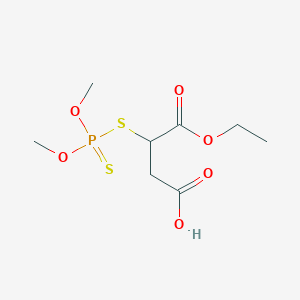

“2-Methoxy-4-methylnicotinonitrile” is an organic compound . It is considered an organic building block .

Synthesis Analysis

There are several studies that have investigated the synthesis of compounds similar to “2-Methoxy-4-methylnicotinonitrile”. For instance, a study on “2-Methoxy-4,6-diphenylnicotinonitrile” employed X-ray diffraction (XRD) and sophisticated computational methodologies to investigate its molecular structure and electronic properties .Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-methylnicotinonitrile” has been studied using X-ray diffraction (XRD) and computational methodologies. The compound’s orthorhombic crystallization in the P21212 space group was validated, composed of a pyridine core flanked by two phenyl rings .Chemical Reactions Analysis

The global reactivity descriptors for “2-Methoxy-4-methylnicotinonitrile” provide insightful information about its chemical reactivity and stability, as well as its potential interactions with other compounds .科学研究应用

Optical Applications

“2-Methoxy-4-methylnicotinonitrile” has potential applications in the field of optics due to its structural properties. Organic materials like this compound are significant in photonic applications because of their fast response times and the ability to optimize molecular structures to maximize nonlinear responses . Nonlinear optics, which deals with the interactions of applied electromagnetic fields in materials to generate new fields altered in frequency, phase, amplitude, or other physical properties, finds this type of organic compound valuable due to the delocalized pi-electron cloud .

Material Science

In material science, “2-Methoxy-4-methylnicotinonitrile” can be used to develop new innovative research focuses on organic nonlinear optic (NLO) materials. These materials have applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry . The compound’s molecular structure, which includes a large number of delocalized π electrons, makes it highly suitable for these applications .

Analytical Chemistry

The compound’s derivatives are used in the synthesis of photorefractive polymers as novel chromophores in analytical studies. This application is crucial for developing new methods of detecting and quantifying chemical substances . The absorption spectrum associated with its derivatives is used to determine catechol derivatives in syntheses, highlighting its importance in analytical chemistry .

Dyeing and Printing Processes

“2-Methoxy-4-methylnicotinonitrile” and its derivatives are used in dyeing processes in the textile industry, such as dyeing cotton. It also serves as a chromogenic agent in printing processes, demonstrating its versatility in various industrial applications .

Synthesis of Azo Dyes

The compound is an intermediate in the synthesis of azo dyes. Azo dyes are widely used for coloring textiles, leathers, foods, and cosmetics. The ability to act as an intermediate in these syntheses shows the compound’s role in the production of a broad range of dyes .

Pigment Production

It is also involved in the production of Pigment Yellow 74, a high production volume chemical. This pigment has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints. The compound’s role in pigment production underscores its significance in various consumer products .

安全和危害

作用机制

Target of Action

Related compounds such as 2-methoxy-4-vinylphenol have been shown to interact with key pro-inflammatory mediators including nitric oxide (no), prostaglandins (pge 2), inducible no synthase (inos), and cyclooxygenase-2 (cox-2) . These targets play crucial roles in inflammation and immune responses.

Mode of Action

Similar compounds have been found to inhibit the translocation of nf-κb p65 into the nucleus by iκb degradation following iκb-α phosphorylation and the phosphorylation of mapks such as p38, erk1/2, and jnk . This suggests that 2-Methoxy-4-methylnicotinonitrile may interact with its targets to modulate these pathways and induce changes in cellular responses.

Biochemical Pathways

Related compounds have been found to suppress nf-κb and mapk activation, and histone acetylation . These pathways are involved in regulating inflammation and immune responses.

Result of Action

Related compounds have been found to exert potent anti-inflammatory effects by inhibiting lps-induced no, pge 2, inos, and cox-2 in raw2647 cells . These effects are mediated by suppression of NF-κB and MAPK activation and histone acetylation .

属性

IUPAC Name |

2-methoxy-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKLJHRMCCVPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455683 | |

| Record name | 2-methoxy-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-methylnicotinonitrile | |

CAS RN |

149379-71-5 | |

| Record name | 2-methoxy-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)

![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)